molecular formula C15H28N4O5S2 B12521623 L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine CAS No. 798540-97-3

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine

Cat. No.: B12521623
CAS No.: 798540-97-3
M. Wt: 408.5 g/mol
InChI Key: MJORXSXSTGQIIK-QHZLYTNSSA-N
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Description

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine is a tetrapeptide composed of four amino acids: isoleucine, cysteine, cysteine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those requiring specific modifications.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to cyclization or cross-linking with other peptides.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to introduce functional groups or labels.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for designing bioactive peptides.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residues can form disulfide bonds, influencing the peptide’s conformation and activity. These interactions can modulate signaling pathways, enzyme activity, or cellular processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucyl-L-alanyl-L-alanine: A tripeptide with similar structural properties but lacking the cysteine residues.

    L-Cysteinyl-L-cysteinyl-L-alanine: A tripeptide with two cysteine residues but missing the isoleucine.

    L-Alanyl-L-isoleucyl-L-isoleucine: A tripeptide with isoleucine residues but no cysteine.

Uniqueness

L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine is unique due to the presence of two cysteine residues, which allow for the formation of disulfide bonds. This feature can significantly impact the peptide’s structural stability and functional properties, making it a valuable compound for various research applications.

Properties

CAS No.

798540-97-3

Molecular Formula

C15H28N4O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C15H28N4O5S2/c1-4-7(2)11(16)14(22)19-10(6-26)13(21)18-9(5-25)12(20)17-8(3)15(23)24/h7-11,25-26H,4-6,16H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t7-,8-,9-,10-,11-/m0/s1

InChI Key

MJORXSXSTGQIIK-QHZLYTNSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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